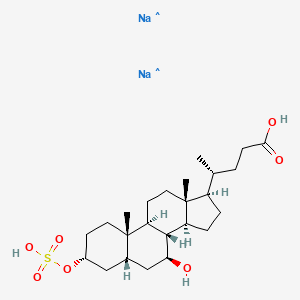

3-Sulfo-ursodeoxycholic Acid Disodium Salt

Descripción

Propiedades

Fórmula molecular |

C24H40Na2O7S |

|---|---|

Peso molecular |

518.6 g/mol |

InChI |

InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1 |

Clave InChI |

YZEFIDPAKGZPAG-KAEFGRNISA-N |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C.[Na].[Na] |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na].[Na] |

Origen del producto |

United States |

Métodos De Preparación

The preparation of 3-Sulfo-ursodeoxycholic Acid Disodium Salt involves several steps:

Synthesis of Ursodeoxycholic Acid: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through stereoselective electroreduction.

Conversion to Disodium Salt: The di-trimethylammonium salt is treated with organic or inorganic sodium bases to obtain the tri-sodium salt of ursodeoxycholic acid 3,7-disulfate.

Análisis De Reacciones Químicas

3-Sulfo-ursodeoxycholic Acid Disodium Salt undergoes various chemical reactions:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent ursodeoxycholic acid.

Substitution: It can undergo substitution reactions where the sulfo group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Sulfo-ursodeoxycholic Acid Disodium Salt has several scientific research applications:

Pharmaceuticals: It is used in the formulation of drugs for the treatment of liver diseases and gallstones.

Biological Studies: It is used in studies related to bile acid metabolism and its effects on liver function.

Medical Research: It is used in the development of treatments for cholestatic liver diseases and other related conditions.

Mecanismo De Acción

The mechanism of action of 3-Sulfo-ursodeoxycholic Acid Disodium Salt involves several pathways:

Bile Acid Pool Replacement: It replaces more toxic bile acids in the bile acid pool, reducing their harmful effects.

Anticholestatic Effects: It exerts anticholestatic effects by protecting cholangiocytes and stimulating impaired hepatocellular secretion.

Anti-inflammatory and Anti-apoptotic Effects: It induces antioxidant defense mechanisms and prevents apoptosis in hepatocytes.

Comparación Con Compuestos Similares

3-Sulfo-ursodeoxycholic Acid Disodium Salt is unique compared to other bile acid derivatives due to its specific sulfation at the 3-position. Similar compounds include:

Ursodeoxycholic Acid: The parent compound without the sulfo group.

Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.

Deoxycholic Acid: A bile acid with a different structure and function.

These compounds differ in their chemical structure, biological activity, and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.